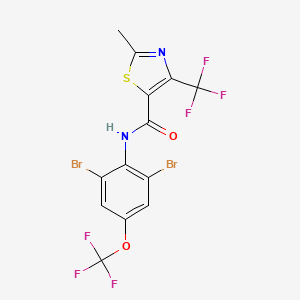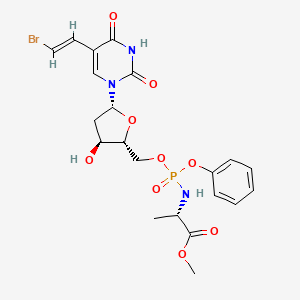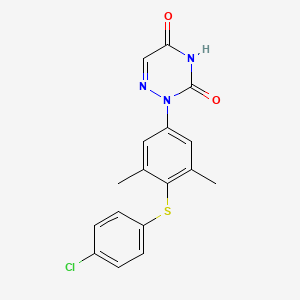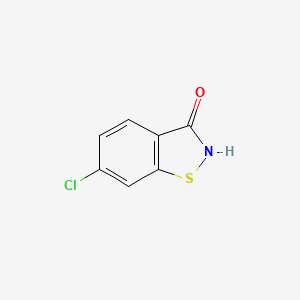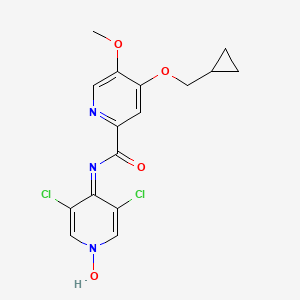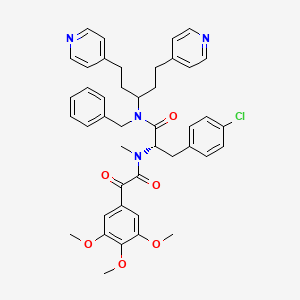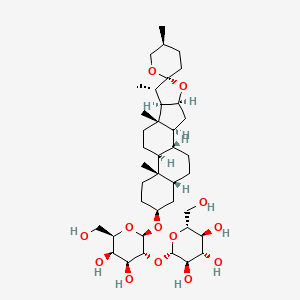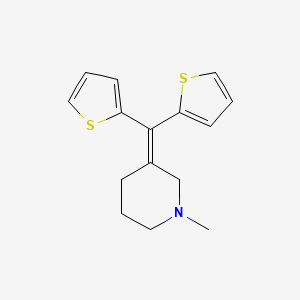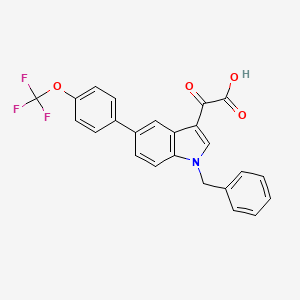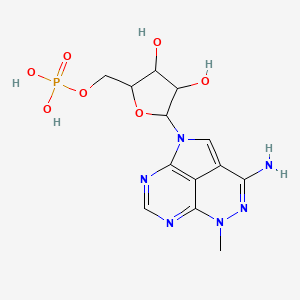
トリシリビンリン酸
概要
説明
トリシリビンリン酸は、特に腫瘍学においてその潜在的な治療用途に注目を集めている合成ヌクレオシドアナログです。1970年代に最初に合成されたこの化合物は、抗癌作用を持つことがわかりました。 細胞透過性の非天然ヌクレオシドであり、フォスホイノシチド3-キナーゼ(PI3K)シグナル伝達経路のセリン/スレオニンタンパク質キナーゼであるAktの3つのファミリーメンバー(Akt-1、Akt-2、およびAkt-3)のリン酸化とシグナル伝達を阻害します .
科学的研究の応用
Chemistry:
- Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology:
- Investigated for its role in inhibiting the Akt signaling pathway, which is crucial for cell proliferation and survival .
Medicine:
- Undergoing clinical trials for the treatment of various cancers, including breast, ovarian, and pancreatic cancers .
- Studied for its potential use in treating hematologic malignancies .
Industry:
- Potential applications in the development of new therapeutic agents targeting the Akt signaling pathway.
作用機序
トリシリビンリン酸は、Aktファミリーメンバーのリン酸化とシグナル伝達を阻害することでその効果を発揮します。Aktは、細胞増殖と生存の調節において重要な役割を果たすセリン/スレオニンタンパク質キナーゼです。 トリシリビンリン酸はAktのリン酸化を阻止し、それによって化学療法抵抗性と癌細胞生存に関連するシグナル伝達経路を混乱させます . Aktの直接の上流活性化因子であるPI3KまたはPDK1を阻害せず、PKC、PKA、ERK 1/2、血清および糖質コルチコイド誘導性キナーゼ、p38、STAT3、またはJNKなどの他のシグナル伝達経路を阻害もしません .
類似の化合物:
ワートマニン: PI3K/Akt経路の別の阻害剤です。
LY294002: PI3Kを阻害し、それによってAkt経路に影響を与える合成化合物です。
MK-2206: Aktの非競合的阻害剤です。
トリシリビンリン酸の独自性: トリシリビンリン酸は、他のシグナル伝達経路に影響を与えることなく、Aktの3つのアイソフォーム(Akt-1、Akt-2、およびAkt-3)すべてを阻害できるという点でユニークです。 この特異性は、Aktシグナル伝達経路とその癌における役割を研究するための貴重なツールとなります .
結論として、トリシリビンリン酸は、科学研究と治療用途において大きな可能性を秘めた有望な化合物です。Aktシグナル伝達経路に対するその独自の作用機序と特異性は、癌との闘いにおいて貴重な資産となります。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Triciribine phosphate plays a crucial role in biochemical reactions by inhibiting the activation of all three isoforms of AKT (AKT1, AKT2, and AKT3). AKT is a key player in cell survival, growth, and proliferation. The inhibition of AKT by triciribine phosphate occurs through its interaction with the enzyme adenosine kinase, which phosphorylates triciribine within the cell. This phosphorylation is essential for the compound’s anticancer activity . Additionally, triciribine phosphate affects the first key step in purine de novo biosynthesis by inhibiting amide phosphoribosyltransferase .
Cellular Effects
Triciribine phosphate exerts significant effects on various types of cells and cellular processes. By inhibiting AKT phosphorylation, triciribine phosphate disrupts cell signaling pathways that promote cell survival and proliferation. This inhibition leads to reduced cellular division and can induce apoptosis in cancer cells. Furthermore, triciribine phosphate influences gene expression and cellular metabolism by modulating the activity of AKT, which is involved in the regulation of numerous downstream targets .
Molecular Mechanism
The molecular mechanism of triciribine phosphate involves its binding interactions with biomolecules and enzyme inhibition. Triciribine phosphate is dephosphorylated in the serum to triciribine, which can cross the cell membrane. Within the cell, triciribine is phosphorylated by adenosine kinase at the 5′ position, enabling it to inhibit AKT phosphorylation. This inhibition prevents the activation of AKT and its downstream signaling pathways, leading to reduced cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triciribine phosphate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that triciribine phosphate can inhibit tumor AKT phosphorylation at tolerable doses, with modest decreases in tumor p-AKT observed at specific dose levels
Dosage Effects in Animal Models
The effects of triciribine phosphate vary with different dosages in animal models. Studies have indicated that triciribine phosphate can inhibit tumor growth at specific dose levels without causing dose-limiting toxic effects . Higher doses may lead to adverse effects, and the threshold for these effects needs to be carefully determined. Understanding the dosage effects of triciribine phosphate is essential for optimizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
Triciribine phosphate is involved in several metabolic pathways, including the inhibition of amide phosphoribosyltransferase and inosine monophosphate dehydrogenase. These enzymes are crucial for purine biosynthesis and guanine nucleotide synthesis, respectively . By inhibiting these enzymes, triciribine phosphate affects metabolic flux and metabolite levels, ultimately influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of triciribine phosphate within cells and tissues are mediated by various transporters and binding proteins. Triciribine phosphate can cross the cell membrane after dephosphorylation in the serum, allowing it to exert its effects within the cell . The compound’s localization and accumulation within specific tissues and cells are critical factors determining its therapeutic efficacy and potential side effects.
準備方法
合成経路と反応条件: トリシリビンリン酸の合成は、1-N-Boc-2-メチルヒドラジンの高度な位置選択的置換と、トリフルオロ酢酸触媒によるワンポット変換を伴います。 このプロセスは、tert-ブチルカルボニル(Boc)基の脱保護と環化反応を組み合わせて、三環式ヌクレオ塩基モチーフを生成します .
工業生産方法: 具体的な工業生産方法は広く文書化されていませんが、上記の合成経路は工業用途にスケールアップできます。このプロセスは、標準的な有機合成技術を伴い、大規模生産に適応できます。
化学反応の分析
反応の種類: トリシリビンリン酸は、リン酸化と脱リン酸化を含むさまざまな化学反応を起こします。血清中でトリシリビンに脱リン酸化され、これは細胞膜を通過できます。 細胞内では、トリシリビンは、その抗癌活性を発揮するために、アデノシンキナーゼによる5′位でのリン酸化が必要です .
一般的な試薬と条件:
リン酸化: アデノシンキナーゼは、トリシリビンのリン酸化に関与する酵素です。
脱リン酸化: これは血清中で起こり、トリシリビンが細胞膜を通過できるようにします。
生成される主な生成物: これらの反応から生成される主な生成物は、Aktシグナル伝達経路を阻害できるトリシリビンの活性型です。
4. 科学研究への応用
化学:
- ヌクレオシドアナログとその酵素との相互作用を研究するためのモデル化合物として使用されます。
生物学:
医学:
産業:
- Aktシグナル伝達経路を標的とする新しい治療薬の開発における潜在的な用途があります。
類似化合物との比較
Wortmannin: Another inhibitor of the PI3K/Akt pathway.
LY294002: A synthetic compound that inhibits PI3K, thereby affecting the Akt pathway.
MK-2206: An allosteric inhibitor of Akt.
Uniqueness of Triciribine Phosphate: Triciribine phosphate is unique in its ability to inhibit all three isoforms of Akt (Akt-1, Akt-2, and Akt-3) without affecting other signaling pathways. This specificity makes it a valuable tool for studying the Akt signaling pathway and its role in cancer .
特性
IUPAC Name |
[5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLYINUFLXOMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N6O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866901 | |
| Record name | 5-Methyl-1-(5-O-phosphonopentofuranosyl)-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
| Record name | TRICIRABINE PHOSPHATE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
61966-08-3 | |
| Record name | TRICIRIBINE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


